molecular formula C7H11NO B6194643 1-ethenyl-4-methylpyrrolidin-2-one CAS No. 15297-60-6

1-ethenyl-4-methylpyrrolidin-2-one

Cat. No.: B6194643
CAS No.: 15297-60-6
M. Wt: 125.17 g/mol
InChI Key: LWWJIQWIJBMGKE-UHFFFAOYSA-N
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Description

1-Ethenyl-4-methylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidin-2-one, featuring an ethenyl group at the first position and a methyl group at the fourth position. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrrolidin-2-ones and iodopyrroles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-ethenyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo a domino process, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions contribute to its biological and chemical activities.

Comparison with Similar Compounds

1-Ethenyl-4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Properties

CAS No.

15297-60-6

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethenyl-4-methylpyrrolidin-2-one

InChI

InChI=1S/C7H11NO/c1-3-8-5-6(2)4-7(8)9/h3,6H,1,4-5H2,2H3

InChI Key

LWWJIQWIJBMGKE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C1)C=C

Purity

95

Origin of Product

United States

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